3-(4-Chlorophenyl)oxetan-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)oxetan-3-ol |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 |
InChI Key |
FVCRXNWRCGCWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 4 Chlorophenyl Oxetan 3 Ol
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The inherent ring strain of the oxetane in 3-(4-chlorophenyl)oxetan-3-ol makes it susceptible to ring-opening reactions under various conditions, providing a pathway to diverse, functionalized acyclic compounds. researchgate.net
Under acidic conditions, the tertiary alcohol of 3-aryloxetan-3-ols can be protonated and eliminated as water to form a stabilized tertiary carbocation. This carbocationic intermediate is central to several acid-catalyzed transformations. nih.govacs.orgnih.gov
Brønsted acids, such as triflimide (Tf₂NH), have been shown to effectively catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols to synthesize 1,4-dioxanes. nih.govacs.orgnih.govacs.org The proposed mechanism involves the acid-catalyzed dehydration of the oxetanol to generate an oxetane carbocation. This electrophilic species is then trapped by a molecule of the diol. A subsequent intramolecular, acid-catalyzed ring-opening of the protonated oxetane ether intermediate yields the final 1,4-dioxane (B91453) product, regenerating the acid catalyst. nih.govacs.org This process showcases the role of the oxetanol as a 1,2-bis-electrophile. nih.govnih.gov
Lewis acids also facilitate ring-opening. For instance, the reaction of 3-aryloxetan-3-ols with phenols in the presence of a Lewis acid can lead to dihydrobenzofurans through a tandem Friedel-Crafts alkylation and subsequent intramolecular ring-opening by the phenolic oxygen. nih.gov
A summary of representative acid-catalyzed ring-opening reactions is presented below.
| Catalyst System | Nucleophile | Product Type | Reference |
| Tf₂NH (Brønsted Acid) | Ethylene Glycol | 1,4-Dioxane | nih.gov, acs.org |
| In(OTf)₃ (Lewis Acid) | Substituted Phenol | Dihydrobenzofuran | nih.gov |
| Chiral Phosphoric Acid | Aromatic Amines | Tetrahydroisoquinoline | acs.org |
The oxetane ring can also be opened by direct nucleophilic attack, a process often facilitated by the choice of nucleophile and reaction conditions. While 3,3-disubstituted oxetanes exhibit high stability towards external nucleophiles, intramolecular processes are more common, especially under acidic catalysis. nih.gov However, certain strong nucleophiles can induce ring-opening.
Research on related oxetanes demonstrates that various nucleophiles can be employed for ring-opening. researchgate.net For example, lithium mercaptides have been used to open the oxetane ring. researchgate.net In some cases, what begins as a substitution reaction at the C3-hydroxyl group can, with longer reaction times or excess nucleophile, lead to a competing ring-opening reaction. This has been observed in the lithium-catalyzed sulfanylation of oxetan-3-ols. thieme-connect.de
The dual reactivity of this compound allows for chemoselective reactions that can be directed toward either substitution at the hydroxyl group or ring-opening of the oxetane. The outcome is highly dependent on the catalyst and reaction conditions.
A notable example of chemoselectivity is the reaction with phenols. Depending on the regioselectivity of the initial Friedel-Crafts reaction, which is influenced by the substrate, structurally distinct products are formed. An ortho-selective reaction leads to a tandem alkylation-ring-opening, yielding 3-aryl-3-hydroxymethyl-dihydrobenzofurans. researchgate.net Conversely, a para-selective reaction results in the displacement of the hydroxyl group to form 3,3-diaryloxetanes, preserving the oxetane ring. researchgate.net
Furthermore, the use of chiral Brønsted acid catalysts can achieve enantioselective desymmetrization of oxetanes through ring-opening reactions, highlighting a sophisticated level of selective product formation. thieme-connect.de
Nucleophilic Ring-Opening Pathways
Derivatization and Functionalization of the Tertiary Hydroxyl Group
The tertiary hydroxyl group is a key site for functionalization, allowing for the introduction of various substituents while retaining the core oxetane structure.
The tertiary alcohol can undergo esterification. For instance, it can be converted to a tosylate ester by reacting with p-toluenesulfonyl chloride. acs.orguni-muenchen.de This transformation is often performed at low temperatures to prevent the subsequent ring-opening of the strained oxetane. acs.org
Etherification of the tertiary hydroxyl group has also been achieved. Using Brønsted acid catalysis, 3-aryloxetan-3-ols can react with simple alcohols to form 3-alkoxy-3-aryloxetanes. This reaction proceeds by selectively activating the tertiary alcohol without disrupting the oxetane ring. researchgate.net
The tertiary alcohol of this compound itself is resistant to direct oxidation without cleavage of adjacent carbon-carbon bonds. However, related structures like 3-(4-chlorophenyl)-3-hydroxymethyl-oxetane can be oxidized. The primary alcohol in this related compound can be oxidized to a carboxylic acid using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.comgoogle.com
Reduction of the tertiary hydroxyl group provides a pathway to deoxygenated products. Acid-mediated dehydroxylation of 3-aryloxetan-3-ols can be accomplished using trifluoroacetic acid with triethylsilane as a hydride source. acs.orgethz.ch Another method for deoxygenation is the Barton–McCombie reaction, which proceeds through a xanthate intermediate. acs.org
A summary of derivatization reactions of the hydroxyl group is provided in the table below.
| Reaction Type | Reagents | Product | Reference |
| Esterification (Tosylation) | p-Toluenesulfonyl chloride, base | 3-(4-Chlorophenyl)-3-tosyloxyoxetane | acs.org, uni-muenchen.de |
| Etherification | Alcohol, Brønsted acid catalyst | 3-Alkoxy-3-(4-chlorophenyl)oxetane | researchgate.net |
| Reduction (Dehydroxylation) | TFA, Et₃SiH | 3-(4-Chlorophenyl)oxetane | acs.org, ethz.ch |
| Reduction (Barton-McCombie) | 1. NaH, CS₂, MeI; 2. AIBN, Bu₃SnH | 3-(4-Chlorophenyl)oxetane | acs.org |
Activation of the Hydroxyl Group for Substitution (e.g., Sulfonylation)
The hydroxyl group of this compound can be activated for substitution reactions, a common strategy in organic synthesis to convert a poor leaving group (hydroxide) into a good one. One prominent example of this activation is sulfonylation, where the hydroxyl group is converted to a sulfonate ester, such as a tosylate or mesylate.
This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) or pyridine. acs.org The resulting sulfonate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. For instance, the tosylate of a similar 3-aryloxetan-3-ol has been utilized in a three-step, one-pot dehydroxylation process, although low temperatures are crucial to prevent the premature ring-opening of the strained oxetane. acs.org
Recent research has also highlighted the potential of 3-aryloxetane-3-sulfonyl fluorides. These compounds, however, can undergo selective defluorosulfonylation upon mild heating to generate oxetane carbocations, which can then be trapped by various nucleophiles. acs.org This reactivity underscores the delicate balance required when activating the hydroxyl group in the presence of the strained oxetane ring.
A notable application of hydroxyl group activation is the chlorination of 3-phenyloxetan-3-ol (B1354653) using methanesulfonyl chloride and triethylamine, which proceeds to form the corresponding 3-chlorooxetane. acs.org This suggests a similar transformation could be applicable to this compound.
Table 1: Examples of Hydroxyl Group Activation in 3-Aryloxetan-3-ols
| Starting Material | Reagents | Product Type | Reference |
| 3-Phenyloxetan-3-ol | Methanesulfonyl chloride, Triethylamine | 3-Chlorooxetane | acs.org |
| 3-p-Anisyloxetan-3-ol | p-Toluenesulfonyl chloride, then reducing agent | Dehydroxylated oxetane | acs.org |
| 3-Aryloxetane-3-ol | Sulfonyl fluoride (B91410) reagents | 3-Aryloxetane-3-sulfonyl fluoride | acs.org |
Transformations Involving the 4-Chlorophenyl Substituent
The 4-chlorophenyl group of this compound offers a site for various chemical modifications, primarily through cross-coupling reactions or electrophilic aromatic substitution.
The chlorine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tcichemicals.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.comorganic-chemistry.org
This methodology is a powerful tool for synthesizing biaryl compounds and introducing molecular diversity. tcichemicals.com For instance, the Suzuki-Miyaura coupling could be employed to replace the chlorine atom of this compound with various aryl, heteroaryl, or alkyl groups, thereby generating a library of novel oxetane derivatives. The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions, especially with potentially challenging substrates like aryl chlorides. tcichemicals.comorganic-chemistry.org While direct examples for this compound are not prevalent in the literature, the Suzuki coupling of other functionalized aryl chlorides is a well-established and versatile transformation. organic-chemistry.orgrsc.orgimperial.ac.uk
The 4-chlorophenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
Predicting the precise outcome of EAS on this compound would also need to consider the electronic and steric influence of the oxetane-3-ol substituent. The nucleophilicity of the aromatic ring carbons can be a guiding factor in determining the site of substitution. nih.gov
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Ring-Expansion and Rearrangement Reactions
The strained four-membered oxetane ring of this compound is susceptible to ring-opening and rearrangement reactions, which can lead to the formation of larger, more complex heterocyclic structures.
A significant transformation of 3-aryloxetan-3-ols is their reaction with 1,2-diols under Brønsted acid catalysis to form 1,4-dioxanes. acs.org In this annulation reaction, the oxetanol acts as a 1,2-bis-electrophile. acs.org The reaction is catalyzed by an acid like bistriflimide (Tf₂NH), which activates the oxetanol to form an oxetane carbocation. This intermediate then reacts with the diol, followed by an intramolecular ring-opening of the oxetane to yield the 1,4-dioxane product. acs.org This method is notable for its high yields, diastereoselectivity, and the generation of water as the only byproduct. acs.org The reaction has been shown to be scalable and tolerates a range of substituents on the aromatic ring. acs.org
Table 2: Brønsted Acid-Catalyzed Synthesis of 1,4-Dioxanes from 3-Aryloxetan-3-ols
| 3-Aryloxetan-3-ol Substituent | Diol | Catalyst | Product | Yield | Reference |
| 4-Methoxyphenyl | Ethane-1,2-diol | Tf₂NH | 2-((4-Methoxyphenyl)methyl)-1,4-dioxane | 90% | acs.org |
| Phenyl | Propane-1,2-diol | Tf₂NH | 2-(Hydroxymethyl)-2-methyl-6-phenyl-1,4-dioxane | Good | acs.org |
| 4-Chlorophenyl | Various 1,2-diols | Tf₂NH | Substituted 1,4-dioxanes | Moderate to high | acs.org |
Oxetane rings can undergo isomerization reactions, often promoted by Lewis acids. For example, 3,3-disubstituted oxetanes can be isomerized to their corresponding homoallylic alcohols in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). ub.edu This process involves the selective cleavage of a carbon-oxygen bond in the oxetane ring. A study on the isomerization of 3,3-disubstituted oxetanes demonstrated the preparation of 3-(4-chlorophenyl)but-3-en-1-ol from the corresponding oxetane in high yield. ub.edu
While this example involves a different substitution pattern, it highlights the general susceptibility of the oxetane ring to Lewis acid-promoted isomerization. ub.edu Such rearrangements can provide access to valuable chiral alcohols and other functionalized acyclic structures from readily available oxetane precursors. ub.edumdpi.com
Advanced Spectroscopic and Structural Characterization of 3 4 Chlorophenyl Oxetan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the structure of 3-(4-Chlorophenyl)oxetan-3-ol by mapping the chemical environments of its hydrogen and carbon atoms.
In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic and oxetane (B1205548) ring protons are observed. The aromatic protons on the chlorophenyl group typically appear as two doublets in the downfield region of the spectrum. Specifically, the two protons ortho to the chlorine atom are magnetically equivalent and present a doublet, while the two protons meta to the chlorine atom also produce a doublet.
The four protons of the oxetane ring are diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns. They generally appear as multiplets. For instance, in a related compound, 3-(4-Bromo-phenyl)-oxetan-3-ol, the oxetane protons were observed as two distinct signals at 4.90 ppm (doublet, 2H) and 4.85 ppm (doublet, 2H). ethz.ch The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.
Table 1: ¹H NMR Spectroscopic Data for this compound Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Number of Protons, Assignment) |
| 3-(4-Bromophenyl)oxetan-3-ol ethz.ch | CDCl₃ | 7.55 (d, J = 8.8 Hz, 2H, Ar-H), 7.49 (d, J = 8.7 Hz, 2H, Ar-H), 4.90 (d, J = 7.2 Hz, 2H, oxetane-H), 4.85 (d, J = 7.2 Hz, 2H, oxetane-H), 2.74 (s, 1H, OH) |
| 3-(4-Methoxyphenyl)oxetan-3-ol ethz.ch | CDCl₃ | 7.47 (d, J = 8.6 Hz, 2H, Ar-H), 6.93 (d, J = 8.7 Hz, 2H, Ar-H), 4.88 (m, 4H, oxetane-H), 3.82 (s, 3H, OCH₃), 2.99 (s, 1H, OH) |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-3 of the oxetane ring) is a quaternary carbon and will appear in a specific region of the spectrum. The two methylene (B1212753) carbons of the oxetane ring (C-2 and C-4) will also have characteristic chemical shifts. For the chlorophenyl group, four signals are expected: one for the carbon atom bearing the chlorine, one for the carbon attached to the oxetane ring, and two for the ortho and meta carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound Analogs
| Compound | Solvent | Chemical Shift (δ) in ppm (Assignment) |
| 3-(4-Methoxyphenyl)oxetan-3-ol ethz.ch | CDCl₃ | 159.03 (C-Ar), 134.4 (C-Ar), 125.8 (CH-Ar), 113.9 (CH-Ar), 85.6 (C-O of oxetane), 75.5 (CH₂ of oxetane), 55.4 (OCH₃) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to trace the connectivity of protons within the oxetane ring and the aromatic system. ualberta.cauni-konstanz.de
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. uni-konstanz.decolumbia.edu This technique is invaluable for assigning the signals of the oxetane methylene groups to their corresponding protons. An edited HSQC can further distinguish between CH and CH₂ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. uni-konstanz.decolumbia.edu This is crucial for confirming the connection between the 4-chlorophenyl group and the oxetane ring at the C-3 position, as it would show a correlation between the aromatic protons and the quaternary C-3 carbon of the oxetane.
These advanced techniques, when used in combination, provide a comprehensive and definitive structural elucidation of this compound. researchgate.net
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₉H₉ClO₂), the calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition. For instance, a related compound, 3-(4-bromophenyl)oxetan-3-ol, showed a calculated HRMS value that was in close agreement with the found value. ethz.chrsc.org This high level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
In addition to determining the molecular weight, mass spectrometry can provide structural information by analyzing the fragmentation pattern of the molecule upon ionization. The fragmentation of this compound would be expected to produce characteristic fragment ions. Common fragmentation pathways for oxetanes can include ring-opening reactions and loss of small neutral molecules. The presence of the chlorine atom would also be evident from the isotopic pattern of the molecular ion and any chlorine-containing fragments, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound, while a definitive, published spectrum is not widely available, its structure allows for the prediction of key absorption bands based on established correlation tables and data from closely related analogues, such as 3-(4-Chlorophenyl)thietan-3-ol. acs.org
The primary functional groups in this compound are the hydroxyl (-OH) group, the oxetane ring (a cyclic ether), and the para-substituted chlorophenyl ring. The tertiary alcohol's O-H stretching vibration is expected to produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹. acs.org The C-O stretching vibration of this tertiary alcohol would likely appear in the 1200-1100 cm⁻¹ range.
The oxetane ring's ether C-O-C linkage gives rise to a characteristic asymmetric stretching band, which is typically strong and found between 1150 and 1070 cm⁻¹. The vibrations of the CH₂ groups within the strained four-membered ring are expected in the typical aliphatic C-H stretching region (3000-2850 cm⁻¹).
The 4-chlorophenyl group introduces several other expected signals. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. Aromatic C=C stretching absorptions are anticipated as a series of bands in the 1600-1450 cm⁻¹ region. acs.org The para-substitution pattern is often indicated by a strong band in the 850-810 cm⁻¹ range due to out-of-plane C-H bending. Finally, the C-Cl stretching vibration should be observable in the fingerprint region, typically between 785 and 540 cm⁻¹. acs.org
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Tertiary Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic (Oxetane) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Oxetane Ring | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |
| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Medium to Strong |
| Aromatic (para-subst.) | C-H Out-of-Plane Bend | 850 - 810 | Strong |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state lattice, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure determination for this compound has not been reported in the surveyed literature. However, extensive studies on analogous 3-aryl-oxetanes and related structures allow for a detailed and scientifically grounded prediction of its molecular and crystal structure. ethz.chmdpi.comchemrxiv.org
Determination of Molecular Conformation and Stereochemistry
The core of the molecule consists of an oxetane ring, which, unlike its five- and six-membered counterparts, is a strained four-membered heterocycle. While the parent, unsubstituted oxetane is nearly planar, the addition of substituents at the 3-position typically induces a more puckered conformation to alleviate steric and eclipsing strains. mdpi.com For this compound, the oxetane ring is expected to adopt a non-planar, puckered conformation. mdpi.com
The molecule is chiral, with the C3 carbon atom being a stereocenter. Therefore, the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.
Crystallographic studies of similar 3-aryl-3-alkyl oxetanes have revealed important conformational preferences. chemrxiv.org These studies show that the 3-aryl substituent does not lie in the same plane as the oxetane ring. Instead, to minimize steric hindrance, the aromatic ring is typically oriented nearly orthogonally to the pseudo-plane of the oxetane ring. chemrxiv.org This "twisted" conformation is a key structural feature, giving the molecule a distinct three-dimensional shape, in contrast to analogous planar systems like ketones. chemrxiv.org
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice dictated by a variety of intermolecular forces. The most significant of these is expected to be hydrogen bonding. libretexts.orgnih.gov
The tertiary hydroxyl group is a potent hydrogen bond donor, while the oxygen atom of the hydroxyl group and the ether oxygen of the oxetane ring are both potential hydrogen bond acceptors. libretexts.org This would likely lead to the formation of strong intermolecular O-H···O hydrogen bonds, which are a primary directing force in the crystal packing of alcohols. mdpi.com These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.
Beyond strong hydrogen bonds, other weaker interactions are anticipated to play a crucial role in stabilizing the crystal structure. These include:
C-H···π interactions: Where the C-H bonds of the oxetane ring or neighboring molecules interact with the electron-rich π-system of the chlorophenyl ring.
π-π stacking: Face-to-face or offset stacking interactions between the aromatic rings of adjacent molecules.
The interplay of these directed, specific interactions and non-specific forces determines the final, most thermodynamically stable crystal packing arrangement.
Table 2: Expected Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl or oxetane) | Primary structure-directing interaction, forming synthons like chains or dimers. mdpi.com |
| C-H···π Interaction | C-H (aliphatic/aromatic) | π-system (phenyl ring) | Secondary stabilization, influences molecular orientation. |
| π-π Stacking | π-system (phenyl ring) | π-system (phenyl ring) | Contributes to packing efficiency and stability. |
| Halogen Interaction | C-Cl | C-Cl or other atoms | Weak directional interaction contributing to lattice energy. |
Theoretical and Computational Studies of 3 4 Chlorophenyl Oxetan 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-(4-Chlorophenyl)oxetan-3-ol at a molecular level. These ab initio and density functional theory (DFT) methods are used to predict its geometry, stability, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electron distribution (electronic structure). For substituted oxetanes, DFT methods such as B3LYP, often paired with basis sets like 6-311G**, are commonly used to achieve reliable results. nih.gov
The geometry optimization of this compound would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles. The oxetane (B1205548) ring itself is known to be strained, with C-O-C and C-C-C bond angles significantly deviating from the ideal tetrahedral angle. acs.org In unsubstituted oxetane, the carbon–oxygen bond length is approximately 1.46 Å, and the carbon–carbon bond length is about 1.53 Å. acs.org The presence of the bulky 4-chlorophenyl and hydroxyl groups at the C3 position is expected to cause distortions in the ring geometry compared to the unsubstituted parent compound.
The electronic structure calculations reveal how electron density is distributed across the molecule. The electronegative chlorine atom on the phenyl ring and the oxygen atoms in the oxetane ring and hydroxyl group create a distinct electrostatic potential map, highlighting regions of positive and negative charge that are crucial for intermolecular interactions and chemical reactivity.
| Parameter | Representative Value | Description |
| C-O (ring) Bond Length | ~1.46 Å | The length of the carbon-oxygen bonds within the oxetane ring. acs.org |
| C-C (ring) Bond Length | ~1.53 Å | The length of the carbon-carbon bonds within the oxetane ring. acs.org |
| C-C-C (ring) Bond Angle | ~84.8° | The angle between three carbon atoms in the strained ring. acs.org |
| C-O-C (ring) Bond Angle | ~90.2° | The angle of the ether linkage within the strained ring. acs.org |
| Puckering Angle (φ) | >10° | The deviation of the ring atoms from a planar conformation. mdpi.com |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a related heterocyclic compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, DFT calculations at the B3LYP/6-311+G(d,p) level determined a HOMO-LUMO energy gap of 4.6548 eV, which suggests significant stability. mdpi.com Similar calculations for this compound would provide insights into its electronic transitions and reactivity profile. Analysis of the MOs would likely show the HOMO localized on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the oxetane ring and the aromatic system.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. mdpi.com |
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Conformational Analysis and Ring Puckering Studies
The four-membered oxetane ring is not perfectly flat. It adopts a "puckered" conformation to relieve some of the inherent ring strain and torsional strain from eclipsing hydrogen atoms. mdpi.com Unsubstituted oxetane has a small puckering angle, but the introduction of substituents, particularly at the 3-position, increases this effect. mdpi.com
For this compound, conformational analysis would explore the different possible spatial arrangements arising from the ring puckering and the rotation around the C3-C(phenyl) single bond. The puckering of the oxetane ring can be described by a potential energy surface, which typically shows a double-well potential corresponding to two equivalent puckered conformations. acs.org Computational studies, often using DFT or higher-level ab initio methods like MP2, can calculate the energy barrier to ring inversion (the transition from one puckered state to the other through a planar transition state). tandfonline.com The presence of the large 4-chlorophenyl group and the hydroxyl group at a single carbon atom (C3) likely creates a preference for a specific puckered conformation to minimize steric hindrance. X-ray crystallography studies of related 3-aryl-oxetan-3-ols have confirmed the puckered nature of the ring in the solid state. acs.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a key tool for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and characterize reactive intermediates that may be too transient to observe experimentally.
For 3-aryloxetan-3-ols, a key reaction is the Brønsted acid-catalyzed ring-opening or rearrangement. acs.org Computational modeling of the reaction of this compound with a nucleophile, for instance, would likely support a mechanism involving initial protonation of the hydroxyl group, followed by its departure as a water molecule. This generates a highly reactive tertiary carbocation intermediate centered at C3, stabilized by the adjacent phenyl ring. acs.org This oxetane carbocation can then be trapped by a nucleophile. acs.org DFT calculations can confirm the structure of this carbocation and the transition states leading to its formation and subsequent reaction, providing activation energies that explain the observed reaction rates and selectivity. organic-chemistry.org More recent studies have also used computational modeling to support mechanisms for the generation of tertiary benzylic oxetane radicals via photoredox catalysis from related carboxylic acids. beilstein-journals.orgchemrxiv.org
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Propensity)
The structure of this compound contains multiple sites capable of forming intermolecular hydrogen bonds, which are critical in determining its physical properties and its interactions in a biological context. The hydroxyl group (-OH) is a classic hydrogen bond donor, while the oxygen atom of the hydroxyl group and the ether oxygen of the oxetane ring are both potential hydrogen bond acceptors.
Oxetanes are known to be particularly effective hydrogen-bond acceptors, even competing with carbonyl groups like ketones and esters. acs.orgmdpi.com This is attributed to the strained C–O–C bond angle, which exposes the oxygen's lone pair of electrons. acs.org The oxetan-3-ol (B104164) moiety has been specifically investigated as a potential bioisostere for the carboxylic acid group, largely due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov
Computational methods can quantify the strength of these potential hydrogen bonds. By modeling dimers or clusters of this compound, or its interaction with solvent molecules like water, it is possible to calculate interaction energies and analyze the geometry of the hydrogen bonds formed. Analyses like Natural Bond Orbital (NBO) or Atoms-in-Molecules (AIM) can further characterize the nature of these interactions. researchgate.net
| Functional Group | Potential Role in H-Bonding | Notes |
| Hydroxyl (-OH) | Donor (via H) & Acceptor (via O) | The primary site for hydrogen bonding, crucial for solubility and interactions. researchgate.net |
| Oxetane Ether (-O-) | Acceptor | An effective H-bond acceptor due to exposed lone pairs from ring strain. acs.orgmdpi.com |
| Chlorophenyl Group | Weak Acceptor (via π-system/Cl) | The aromatic ring and chlorine atom can participate in weaker, non-covalent interactions. |
Role of 3 4 Chlorophenyl Oxetan 3 Ol in Rational Molecular Design
Oxetane (B1205548) as a Bioisosteric Replacement in Medicinal Chemistry Research
Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a cornerstone of drug design. The oxetane ring has emerged as a versatile bioisostere, offering solutions to common challenges encountered during lead optimization, such as metabolic instability and undesirable lipophilicity. pressbooks.pubnih.gov
The gem-dimethyl group is frequently introduced into drug candidates to block metabolically susceptible C-H bonds, thereby enhancing metabolic stability. acs.orgacs.org However, this modification invariably increases the molecule's lipophilicity, which can negatively impact its pharmacokinetic profile, including aqueous solubility. acs.orgu-tokyo.ac.jp
The oxetane ring presents an elegant solution to this dilemma. acs.orgacs.orgu-tokyo.ac.jp It can effectively mimic the steric bulk of a gem-dimethyl group while introducing polarity, thus avoiding the associated increase in lipophilicity. pressbooks.pubu-tokyo.ac.jp Pioneering work by Carreira and researchers at Roche established 3,3-disubstituted oxetanes as valuable surrogates for gem-dimethyl groups. acs.orgacs.org This substitution can lead to a significant improvement in aqueous solubility and often results in reduced rates of metabolic degradation. nih.govresearchgate.net For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net This strategy allows for the introduction of steric bulk without the lipophilic penalty of traditional methods. u-tokyo.ac.jpnih.gov
Table 1: Comparison of Physicochemical Properties: Oxetane vs. Gem-Dimethyl Analogs
| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact of Oxetane Substitution | Reference |
|---|---|---|---|---|
| Lipophilicity (logD) | Higher | Lower | Decreased lipophilicity | nih.govu-tokyo.ac.jp |
| Aqueous Solubility | Lower | Higher | Increased aqueous solubility | u-tokyo.ac.jpresearchgate.net |
| Metabolic Stability | Can be high | Often improved | Reduced metabolic clearance | u-tokyo.ac.jpresearchgate.net |
| Molecular Volume | Similar | Similar | Maintains steric bulk | u-tokyo.ac.jp |
The oxetane ring also serves as a competent bioisostere for the carbonyl group found in ketones, esters, and amides. acs.orgacs.orgmdpi.comnih.gov Carbonyl groups, while important for hydrogen bonding interactions, can be susceptible to enzymatic degradation. acs.org Oxetanes offer a metabolically more stable alternative while preserving key intermolecular interactions. acs.orgacs.org The sp³-hybridized oxygen of the oxetane can act as a hydrogen bond acceptor, similar to the sp²-hybridized oxygen of a carbonyl. acs.orgu-tokyo.ac.jpmdpi.com This mimicry allows for the maintenance of target affinity while improving the metabolic profile of the compound. acs.org
Furthermore, the 3-oxetanol motif, as seen in 3-(4-chlorophenyl)oxetan-3-ol, has been investigated as a potential surrogate for the carboxylic acid functional group. nih.govnih.govresearchgate.net While carboxylic acids are common in drug molecules, their acidic nature can lead to poor cell permeability and rapid clearance. The 3-oxetanol group offers a non-acidic alternative that can still participate in crucial hydrogen bonding interactions. nih.govnih.gov Studies have shown that oxetan-3-ol (B104164) and related structures hold promise as isosteric replacements for carboxylic acids, potentially improving the pharmacokinetic properties of drug candidates. nih.govnih.gov
Table 2: Oxetane as a Bioisostere for Carbonyl and Carboxylic Acid Groups
| Original Functional Group | Oxetane-based Bioisostere | Key Advantages of Replacement | Reference |
|---|---|---|---|
| Carbonyl (Ketone, Ester, Amide) | 3-Substituted Oxetane | Improved metabolic stability, increased three-dimensionality | acs.orgacs.org |
| Carboxylic Acid | 3-Oxetanol | Non-acidic, potential for improved permeability and reduced clearance | nih.govnih.gov |
Substitution for Gem-Dimethyl Groups
Modulation of Molecular Properties by Oxetane Incorporation
Beyond its role as a bioisostere, the incorporation of an oxetane ring into a molecule can profoundly influence its fundamental physicochemical properties. researchgate.netresearchgate.netnih.gov These modifications are often beneficial for optimizing a compound's drug-like characteristics.
The inclusion of an oxetane ring inherently increases the polarity and three-dimensionality of a molecule. acs.orgnih.govnih.gov The electronegative oxygen atom within the strained four-membered ring creates a significant dipole moment, which can enhance aqueous solubility. acs.orgu-tokyo.ac.jp This increased polarity is a key reason why oxetanes are effective replacements for lipophilic groups like the gem-dimethyl moiety. nih.gov
The oxetane oxygen is an effective hydrogen bond acceptor. acs.orgmdpi.com The strained C-O-C bond angle in the four-membered ring exposes the oxygen's lone pair of electrons, making them more available for hydrogen bonding compared to less strained cyclic ethers. acs.orgu-tokyo.ac.jp In fact, oxetanes can compete with most carbonyl functional groups, such as ketones and esters, in their ability to form hydrogen bonds. acs.orgmdpi.com This capability is crucial when oxetanes are used as carbonyl surrogates, as it allows for the preservation of vital interactions with biological targets. acs.org The ability of the hydroxyl group in this compound to act as both a hydrogen bond donor and acceptor further enhances its potential for forming specific and strong interactions within a protein binding site.
The oxetane ring exerts a potent inductive electron-withdrawing effect, which can significantly influence the pKa of nearby basic functional groups, particularly amines. acs.orgnih.gov Placing an oxetane ring adjacent to an amine can substantially lower its basicity. nih.govyuntsg.com This modulation of pKa is a powerful tool in drug design for several reasons. Highly basic compounds can be associated with issues such as poor membrane permeability, off-target effects (e.g., hERG channel inhibition), and rapid clearance. nih.gov By strategically positioning an oxetane, medicinal chemists can fine-tune the basicity of a lead compound to mitigate these liabilities while maintaining or improving its desired activity. acs.orgnih.gov
Table 3: Effect of Oxetane Proximity on Amine pKa
| Position of Oxetane Relative to Amine | Approximate Reduction in pKa (units) | Reference |
|---|---|---|
| α (alpha) | 2.7 | acs.orgnih.gov |
| β (beta) | 1.9 | acs.orgnih.gov |
| γ (gamma) | 0.7 | acs.orgnih.gov |
| δ (delta) | 0.3 | acs.orgnih.gov |
Impact on Hydrogen Bonding Capabilities
Strategic Use in Chemical Space Exploration for Compound Libraries
The compound this compound and its derivatives are valuable tools in the exploration of chemical space for the development of compound libraries. The inherent properties of the oxetane ring, such as its three-dimensionality, polarity, and ability to act as a hydrogen bond acceptor, make it an attractive scaffold for generating novel molecular architectures. acs.orgmdpi.com
The strategic incorporation of the this compound motif allows for the systematic variation of substituents at both the phenyl ring and the oxetane core. This facilitates the creation of diverse libraries of compounds with a wide range of physicochemical properties. For instance, the aryl group provides a vector for modification through established synthetic methodologies like the Buchwald-Hartwig reaction, enabling the introduction of various functional groups to probe interactions with biological targets. mdpi.com
Research has demonstrated that the inclusion of oxetane-containing building blocks, such as this compound, can significantly expand the accessible chemical space for drug discovery programs. mdpi.comresearchgate.net This expansion is not merely an increase in the number of compounds but a qualitative enhancement of the library's diversity, introducing novel shapes and pharmacophoric features that are often underrepresented in traditional compound collections. The 3D nature of the oxetane ring, in particular, helps to move away from the flat, aromatic structures that dominate many existing libraries, offering the potential for improved target engagement and selectivity. acs.orgacs.org
The synthesis of 3,3-disubstituted oxetanes from precursors like this compound further broadens the explorable chemical space. acs.org By reacting the tertiary alcohol with various nucleophiles, a diverse array of substituents can be introduced at the 3-position of the oxetane ring. This divergent synthetic approach allows for the rapid generation of a multitude of analogs from a common intermediate, a key strategy in the efficient construction of compound libraries for high-throughput screening. acs.org
Design of Novel Scaffolds for Target-Oriented Synthesis
One of the key applications of the oxetane moiety derived from this compound is as a bioisosteric replacement for other functional groups. For example, the oxetane ring can act as a non-classical isostere of a carbonyl group, due to its polarity and ability to accept hydrogen bonds. mdpi.comresearchgate.net This substitution can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, without compromising biological activity. acs.orgresearchgate.net The oxetan-3-ol group itself has been investigated as a potential surrogate for the carboxylic acid functional group, offering a less acidic alternative that can still participate in crucial hydrogen bonding interactions. researchgate.net
The design of novel scaffolds often involves the strategic combination of different molecular fragments. The this compound unit provides a versatile platform for such endeavors. The chlorophenyl group can be functionalized to introduce diversity and direct the molecule towards a specific target, while the oxetane ring imparts favorable physicochemical properties. This approach has been utilized in the development of kinase inhibitors, where the oxetane scaffold was incorporated to explore new chemical space and identify potent and selective compounds. mdpi.com
Furthermore, the reactivity of the tertiary alcohol in this compound allows for its conversion into other functional groups, leading to the creation of a wide range of novel scaffolds. For example, dehydroxylation can yield the corresponding 3-(4-chlorophenyl)oxetane, while reaction with various nucleophiles can introduce diverse substituents at the 3-position. acs.org These transformations enable the fine-tuning of the scaffold's properties to optimize its interaction with the intended biological target.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Methodologies for Enantiopure Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of racemic 3-aryl-oxetan-3-ols are established, the development of practical and efficient asymmetric syntheses to access enantiopure derivatives of 3-(4-chlorophenyl)oxetan-3-ol remains a significant challenge and a promising area for future research.
Current approaches often rely on the asymmetric reduction of precursor ketones or the use of chiral catalysts in cycloaddition reactions. Future work could focus on:
Catalytic Asymmetric Addition to Oxetan-3-one: Exploring novel chiral catalysts, including organocatalysts and metal complexes, for the enantioselective addition of 4-chlorophenyl organometallic reagents to oxetan-3-one. This would provide a direct and atom-economical route to the target compound.
Desymmetrization of Prochiral Precursors: Designing prochiral substrates that can be desymmetrized through enantioselective reactions, such as enzymatic resolutions or chiral catalyst-mediated transformations, to yield enantiopoverished this compound.
Chiral Pool Synthesis: Investigating synthetic routes that utilize readily available chiral starting materials to construct the oxetane (B1205548) ring with the desired stereochemistry at the C3 position.
A key challenge in these methodologies is to achieve high enantioselectivity while managing the reactivity of the strained oxetane ring. The development of mild and highly selective catalytic systems will be crucial for success.
Exploration of New Reactivity Modes and Catalytic Transformations of this compound
The reactivity of this compound is dominated by the interplay between the tertiary alcohol and the strained oxetane ring. While some transformations have been explored, a vast potential for discovering new reactivity modes and catalytic applications remains.
Future research in this area could include:
Catalytic C-O Bond Activation: Developing catalytic systems that selectively activate the C-O bond of the tertiary alcohol, enabling nucleophilic substitution reactions without promoting ring-opening of the oxetane. This would allow for the introduction of a wide range of functional groups at the 3-position. For instance, lithium-catalyzed sulfanylation of 3-aryloxetan-3-ols has shown excellent chemoselectivity for C-OH activation over oxetane ring opening. thieme-connect.de
Ring-Opening and Expansion Reactions: Investigating novel catalytic methods for the selective ring-opening of the oxetane to generate valuable 1,3-difunctionalized compounds. Furthermore, exploring ring-expansion reactions, for example with carbon dioxide to form cyclic carbonates, could lead to new heterocyclic scaffolds. researchgate.net
Dual Catalysis Systems: Employing dual catalytic systems to orchestrate tandem reactions, where one catalyst activates the oxetane ring or the alcohol, and another facilitates a subsequent transformation. An example of this is the Fe-Ni dual-catalytic olefin hydroarylation to produce 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to generate radical intermediates from this compound or its derivatives. researchgate.netacs.org This could open up new avenues for C-C and C-heteroatom bond formation under mild conditions. researchgate.netacs.org
A significant aspect of this research will be understanding and controlling the regioselectivity and stereoselectivity of these transformations.
Investigation of the Compound's Potential in Advanced Materials Science
The incorporation of oxetane units into polymers can significantly influence their properties, such as polarity, metabolic stability, and thermal characteristics. nih.gov this compound, with its reactive hydroxyl group and potential for polymerization, is a promising monomer for the development of novel materials.
Future research directions in this domain include:
Photo-curable Polymers: Exploring the use of this compound and its derivatives as monomers in photo-initiated cationic polymerization to create high-performance photo-curing systems. radtech.orgradtech.org These materials could find applications in coatings, adhesives, and 3D printing. radtech.orgradtech.org
Functional Polyethers: Synthesizing polyethers by ring-opening polymerization of this compound. The pendant chlorophenyl groups and the potential for post-polymerization modification of the hydroxyl groups could lead to materials with tailored properties, such as specific refractive indices, flame retardancy, or dielectric constants. The presence of halogen atoms is known to increase the melting point of oxetane polymers. wikipedia.org
Hyperbranched Polymers: Utilizing the trifunctional nature of this compound (one hydroxyl group and two reactive sites on the oxetane ring upon opening) to synthesize hyperbranched polymers. mdpi.com These materials are known for their unique rheological and thermal properties.
A key consideration will be to establish clear structure-property relationships to guide the design of materials with desired performance characteristics.
Integrated Experimental and Computational Approaches for Structure-Reactivity Relationships
A deep understanding of the relationship between the molecular structure of this compound and its reactivity is fundamental to guiding the development of new synthetic methods and applications. numberanalytics.com Integrating experimental studies with computational modeling can provide powerful insights that are not accessible through either approach alone.
Future research should focus on:
Computational Modeling of Reaction Mechanisms: Using quantum chemical calculations (e.g., Density Functional Theory) to elucidate the mechanisms of known and novel reactions of this compound. This can help to understand transition state geometries, activation barriers, and the influence of catalysts and substituents on reactivity. nih.gov
Predictive Modeling of Reactivity: Developing quantitative structure-reactivity relationships (QSRR) to predict the outcome of reactions based on the structural and electronic properties of the reactants and catalysts. numberanalytics.comyoutube.com This can accelerate the discovery of new transformations and optimize reaction conditions.
In Silico Design of Novel Catalysts and Substrates: Employing computational methods to design new chiral catalysts for the asymmetric synthesis of this compound derivatives or to predict the reactivity of novel oxetane-containing substrates in various transformations.
The synergy between experimental validation and computational prediction will be instrumental in advancing the chemistry of this compound and unlocking its full potential in a rational and efficient manner.
Q & A
What are the primary synthetic routes for preparing 3-(4-Chlorophenyl)oxetan-3-ol, and what methodological considerations are critical for optimizing yield?
Basic Research Question
The synthesis typically involves nucleophilic substitution or ring-closing strategies. Key steps include:
- Nucleophilic substitution : Using oxetan-3-one derivatives with 4-chlorophenylmagnesium halides under inert conditions (e.g., THF, −78°C) to form the oxetane ring .
- Wittig reaction : Introducing substituents via alkoxyphosphonium intermediates, followed by displacement with nucleophiles like 4-chlorophenyllithium .
Methodological Considerations : - Temperature control : Low temperatures (−78°C to 0°C) prevent side reactions during Grignard additions.
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates and enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential due to polar byproducts.
How do the physicochemical properties of this compound compare to carboxylic acid bioisosteres, and what implications do these have for drug design?
Basic Research Question
The compound's pKa (>12) and hydrogen-bonding capacity distinguish it from traditional carboxylic acids (pKa ~4.5). Key comparisons:
| Property | This compound | Carboxylic Acid | Sulfone Derivative |
|---|---|---|---|
| pKa | >12 | ~4.5 | ~9.3 |
| H-Bond Acidity (K_eq) | High | Low | Moderate |
| Implications : |
- Enhanced metabolic stability and membrane permeability due to reduced ionization at physiological pH .
- Retains hydrogen-bond donor capacity, enabling target interactions without the acidic proton limitations of carboxylic acids .
What challenges arise in achieving high enantiomeric purity during synthesis, and what strategies mitigate these issues?
Advanced Research Question
Challenges :
- Racemization at the oxetane carbon due to ring strain and steric effects.
- Limited chiral pool precursors for stereoselective synthesis.
Mitigation Strategies : - Asymmetric catalysis : Use of chiral ligands (e.g., BINOL-derived phosphoric acids) in ketone reductions to control stereochemistry .
- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries (e.g., menthol esters) to separate enantiomers .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Common Contradictions :
- Discrepancies in anti-inflammatory efficacy (e.g., IC₅₀ values varying by >10-fold across studies).
Resolution Strategies : - Standardized assays : Use consistent cell lines (e.g., RAW 264.7 macrophages) and inflammation markers (e.g., TNF-α, IL-6) .
- Structural validation : Confirm derivative purity via NMR and HPLC before biological testing .
- Mechanistic studies : Employ molecular docking to assess binding affinity variations to targets like COX-2 or NF-κB .
What reaction optimization techniques are recommended for halogenation or oxidation of this compound?
Advanced Research Question
Halogenation :
- Electrophilic substitution : Use N-chlorosuccinimide (NCS) in DMF at 50°C for selective para-chlorination .
- Radical bromination : AIBN-initiated reactions with NBS in CCl₄ yield brominated derivatives without ring-opening .
Oxidation : - Swern oxidation : (COCl)₂/DMSO at −50°C converts the hydroxyl group to a ketone while preserving the oxetane ring .
- Catalytic TPAP/NMO : Mild conditions for selective oxidation to aldehydes .
How does the oxetane ring influence the compound’s stability under physiological conditions, and what degradation pathways are observed?
Advanced Research Question
Stability Factors :
- pH-dependent ring-opening : Acidic conditions (pH < 2) protonate the hydroxyl group, triggering ring-opening to form a diol .
- Enzymatic hydrolysis : Esterases in plasma may cleave the oxetane, necessitating prodrug strategies for in vivo applications .
Degradation Pathways : - Thermal decomposition : Above 150°C, retro-Diels-Alder reactions generate chlorobenzene and ketene intermediates .
What computational methods are effective in predicting the binding modes of this compound derivatives to biological targets?
Advanced Research Question
Methods :
- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 or 5-LOX active sites, prioritizing derivatives with ΔG < −8 kcal/mol .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen-bond retention with Ser530 (COX-2) .
- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .
How can researchers design analogs of this compound to improve solubility without compromising bioactivity?
Advanced Research Question
Design Strategies :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the hydroxyl group to enhance aqueous solubility .
- Prodrug formation : Convert the hydroxyl to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo .
- Salt formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH, maintaining logP < 3 for acceptable solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
